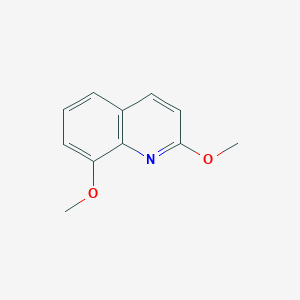
1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can improve memory and cognitive function in animal models. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in neurological disorders. However, the compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of neurological disorders. Another direction is the investigation of the compound's potential as a neuroprotective agent in other conditions such as traumatic brain injury and stroke. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other diseases such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cyclohexylmethylamine, 3-fluorobenzyl chloride, and 3-piperidone in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-N-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-8-4-7-16(11-18)12-22-20(25)17-9-10-19(24)23(14-17)13-15-5-2-1-3-6-15/h4,7-8,11,15,17H,1-3,5-6,9-10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVRZHWOAHXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)

![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)
![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)